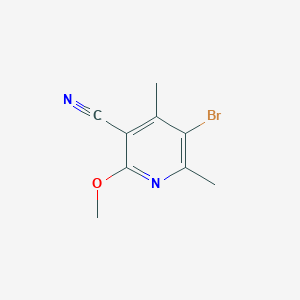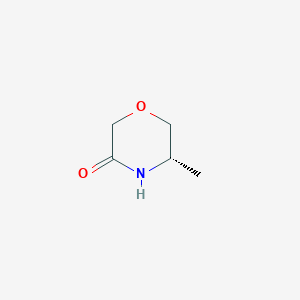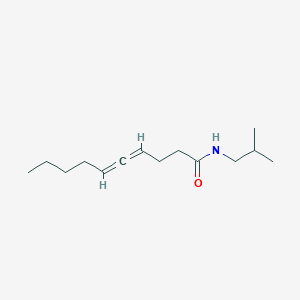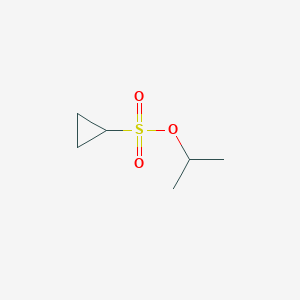
Dimethyl (ethoxycarbonyl)hydroxymethyl phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (ethoxycarbonyl)hydroxymethyl phosphonate is a chemical compound with the molecular formula C6H13O6P . It is also known by other names such as Ethyl 2-dimethoxyphosphoryl-2-hydroxy-acetate .
Synthesis Analysis
Phosphonate synthesis by substitution or phosphonylation is a prevalent method for the synthesis of phosphonates . The use of lithiated methyl α-(trimethylsilyl)methylphosphonate as a mild lithiated phosphonate reagent enables a highly chemoselective synthesis of β-ketophosphonates from pentafluorophenyl esters in high yield .Molecular Structure Analysis
The molecular weight of this compound is 212.14 g/mol . The InChI representation of the molecule isInChI=1S/C6H13O6P/c1-4-12-5 (7)6 (8)13 (9,10-2)11-3/h6,8H,4H2,1-3H3 . The Canonical SMILES representation is CCOC (=O)C (O)P (=O) (OC)OC . Chemical Reactions Analysis
Phosphorus-based (meth)acrylates, which include compounds like this compound, have been widely studied for over 20 years . They are used in the conjugate addition of hydrogen-phosphonates to different Michael acceptors .Physical And Chemical Properties Analysis
The compound has a molecular weight of 212.14 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 6 . The compound has a Rotatable Bond Count of 6 . The Exact Mass is 212.04497513 g/mol .Aplicaciones Científicas De Investigación
Synthesis and Functionalization
Dimethyl (ethoxycarbonyl)hydroxymethyl phosphonate is a versatile reagent in organic synthesis, particularly in the formation of phosphorylated compounds. It is employed in the phosphorylation of (1-aryl-1-hydroxymethyl)phosphonates, facilitating the synthesis of products with two different >P(O)– moieties, which exhibit unique NMR spectral characteristics. Such compounds are valuable in the study of phosphorus chemistry and materials science due to their distinct structural and electronic properties (Rádai et al., 2019).
Fungicidal Activity
Research into the fungicidal properties of derivatives of this compound reveals their potential in agricultural chemistry. For example, O,O'-Dimethyl α-[(5-Ethoxycarbonyl-4-methyl-1,3-thiazol-2-ylamino)arylmethane] phosphonate and related compounds have shown inhibition activities against pathogens such as Rhizoctonia solani and Botrytis cinerea at specific dosages, indicating their utility in developing new fungicides (Xu & He, 2010).
Antifungal and Antioxidant Properties
The synthesis of dimethyl (phenyl(phenylamino)methyl)phosphonates demonstrates another facet of this compound’s utility. These compounds, created via a one-pot, solvent-free synthesis, exhibit promising antifungal and antioxidant activities. This highlights the compound's potential role in developing new pharmaceuticals and protective agents against oxidative stress and fungal infections (Shaikh et al., 2016).
Material Science Applications
In material science, derivatives of this compound, such as cobalt phosphonates, exhibit unique properties. These compounds, based on 4-(ethoxycarbonyl)naphthalen-1-yl)phosphonic acid, form structures with potential applications in catalysis, magnetic materials, and gas storage due to their distinct coordination geometries and magnetic interactions. This area of research opens avenues for the development of new materials with specific physical and chemical properties (Zheng et al., 2013).
Environmental Remediation
This compound and its derivatives have also found applications in environmental science, particularly in the photocatalytic destruction of chemical warfare agent simulants. Studies on photocatalytic and sonophotocatalytic degradation of simulants like dimethyl methylphosphonate indicate the potential of these compounds in environmental cleanup and the detoxification of hazardous substances, showcasing the broad applicability of this compound in addressing critical environmental challenges (Vorontsov et al., 2002).
Mecanismo De Acción
Mode of Action
It is known to be used in the synthesis of various compounds, suggesting it may interact with its targets through chemical reactions .
Biochemical Pathways
Dimethyl (ethoxycarbonyl)hydroxymethyl phosphonate is used in the synthesis of various compounds, indicating its involvement in multiple biochemical pathways. For instance, it is used in anti-proliferative research, the synthesis of L-selectin inhibitors, anti-HIV-1 active phosphates, homopolymers and copolymers of phosphonated polyacrylates, and in research producing FBPase inhibitors through thiazole phosphonic acid .
Safety and Hazards
The safety data sheet for a similar compound, Diethyl (hydroxymethyl)phosphonate, indicates that it causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Direcciones Futuras
Phosphorus-based (meth)acrylates are extensively used in industry, notably to bind metals . They show interesting complexing properties and are used as dispersants, corrosion inhibiting agents, or for preventing deposit formation . They are also involved in flame retardancy, where phosphorus is known to be particularly useful . An important industrial application deals with their use in the biomedical field, as they are biodegradable, blood compatible, show reduced protein adsorption, and lead to strong interactions with dentin, enamel, or bones .
Propiedades
IUPAC Name |
ethyl 2-dimethoxyphosphoryl-2-hydroxyacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O6P/c1-4-12-5(7)6(8)13(9,10-2)11-3/h6,8H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJCNSHJQLOOFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(O)P(=O)(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13O6P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Nitrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B175429.png)

![[3-(4-Methylphenyl)sulfonyloxy-2,2-bis[(4-methylphenyl)sulfonyloxymethyl]propyl] 4-methylbenzenesulfonate](/img/structure/B175435.png)






![2-[(3-Amino-2-pyridinyl)amino]-1-ethanol](/img/structure/B175461.png)

![[(2S)-piperidin-2-yl]methanamine](/img/structure/B175463.png)